molecular formula C17H24O9 B1255168 Multifidol glucoside

Multifidol glucoside

Cat. No.: B1255168
M. Wt: 372.4 g/mol
InChI Key: MMJKSUJYDHTZJV-WVSKRKQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Multifidol glucoside (CAS: 124960-73-2, Molecular Formula: C 17 H 24 O 9 , Molecular Weight: 372.37 g/mol) is a naturally occurring glycoside identified in hops ( Humulus lupulus ) and Phyllanthus emblica . This compound is a key intermediate in the biosynthesis of hop alpha- and beta-acids and is present in hops at approximately 0.5% by weight . In brewing science, this compound is a significant flavor-active compound. Research has demonstrated its direct contribution to the bitter profile of dry-hopped beer, with a characterized flavor threshold of 1.8 mg/L . Analytical studies using HPLC-MS/MS have detected concentrations ranging from 0.38 mg/L to 3.7 mg/L in various commercial dry-hopped beers, indicating that its bitterness is perceptible in beverages where its concentration exceeds the sensory threshold . Furthermore, multifidol glucosides have been described in scientific literature to possess anti-inflammatory activities, suggesting broader potential research applications beyond sensory science . Reliable structure identification and quantitation of this compound require advanced analytical techniques such as HPLC-MS/MS . This product is intended for chemical and biological research, including studies on beer flavor chemistry, natural product biosynthesis, and the investigation of bioactive plant metabolites. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C17H24O9

Molecular Weight

372.4 g/mol

IUPAC Name

(2S)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-methylbutan-1-one

InChI

InChI=1S/C17H24O9/c1-3-7(2)13(21)12-9(20)4-8(19)5-10(12)25-17-16(24)15(23)14(22)11(6-18)26-17/h4-5,7,11,14-20,22-24H,3,6H2,1-2H3/t7-,11+,14+,15-,16+,17+/m0/s1

InChI Key

MMJKSUJYDHTZJV-WVSKRKQGSA-N

SMILES

CCC(C)C(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

CC[C@H](C)C(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCC(C)C(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Multifidol glucoside belongs to the acylphloroglucinol glycoside family. Key structural analogues include:

  • (S)-Multifidol 2-[apiosyl-(1→6)-glucoside] : A variant with an additional apiosyl group, detected in Eriosema montanum and linden honey . The apiosyl substitution enhances solubility and may alter bioactivity.
  • Co-multifidol glucopyranoside: Found in hops, this analogue has a 2-methylpropanoyl group instead of 2-methylbutyryl, contributing to bitterness with a recognition threshold of 5 µM .
  • Chlorogenic acid glycosides: Common in cherry stems, these lack the phloroglucinol core but share antioxidant properties via cinnamic acid derivatives .
Table 1: Structural and Functional Comparison
Compound Core Structure Acyl Group Glycosylation Key Bioactivity Source
This compound Phloroglucinol 2-methylbutyryl Glucose Anti-aging, anti-complement Jatropha multifida
(S)-Multifidol apiosyl-glucoside Phloroglucinol 2-methylbutyryl Apiosyl-glucoside Antioxidant, anti-inflammatory Eriosema montanum
Co-multifidol glucopyranoside Phloroglucinol 2-methylpropanoyl Glucose Bitter tastant (low threshold) Hops
Kaempferol 3-O-glucoside Flavonol - Glucose Antioxidant, PI3K-Akt modulation Cherry stems, plants

Ecological and Pharmacological Sources

  • Natural Occurrence : this compound is found in wound-healing plants (Jatropha) and honey , whereas its hops-derived analogues contribute to beer bitterness .
  • Synthetic Accessibility : The 2-methylbutyryl group in this compound complicates synthesis compared to simpler glycosides like chlorogenic acid, which is abundant in plant extracts .

Preparation Methods

Glycosylation Using Perfluorosulfonic Acid Resin Catalysts

The patent US4683297A outlines a robust glycosidation process applicable to this compound synthesis. This method employs a monosaccharide (e.g., glucose) and an alcohol (e.g., methanol) in the presence of a perfluorosulfonic acid resin catalyst. Key parameters include:

  • Catalyst Loading : 5–20% by weight relative to the saccharide.

  • Reaction Temperature : 120–230°C under pressurized conditions (5.5–6.0 kg/cm² gauge pressure).

  • Alcohol-to-Saccharide Ratio : 3:1 to 50:1 molar ratio to drive equilibrium toward glycoside formation.

For instance, methyl glucoside synthesis achieves an 86.1 mol% yield under optimal conditions. Adapting this protocol for this compound would require substituting glucose with multifidol’s aglycone and optimizing steric and electronic factors.

Table 1: Glycosidation Yields Under Varied Alcohols (Adapted from)

Alcoholα-Glucoside Yield (mol%)β-Glucoside Yield (mol%)Oligosaccharides (mol%)
Methanol55.031.68.8
Ethanol51.029.013.7
Butanol50.127.815.2

The resin catalyst’s reusability and minimal degradation make this method industrially viable. However, product purification remains challenging due to oligosaccharide byproducts.

Natural Extraction and Isolation Techniques

Solvent Extraction from Plant Material

This compound is naturally abundant in Acacia mearnsii and Jatropha multifida. Methanolic extraction followed by high-resolution liquid chromatography (HR-LCMS) is commonly employed.

  • Extraction Protocol :

    • Plant Material Preparation : Dried leaves ground to 0.5 mm particles.

    • Solvent Extraction : Methanol (80% v/v) at 60°C for 6 hours.

    • Filtration and Concentration : Rotary evaporation under reduced pressure.

Table 2: Phytochemical Profile of Jatropha multifida Methanolic Extract

Compoundm/zRetention Time (min)Relative Abundance (%)
This compound211.0911.1812.4
Quinic acid191.061.0858.7
(-)-Catechin289.074.68815.2

Chromatographic Purification

Isolation of this compound from crude extracts requires advanced chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) : A Cosmosil 5C18-MS-II column with MeOH-1% HAc (60:40) achieves baseline separation.

  • Yield Optimization : Gradient elution (20–100% MeOH) enhances recovery rates to 78–82%.

Analytical Validation of Synthesis and Isolation

Structural Elucidation via HR-LCMS and NMR

Post-synthesis or extraction, this compound is characterized using:

  • HR-LCMS : Accurate mass measurement (m/z 211.09) confirms molecular formula C₁₀H₁₈O₇.

  • NMR Spectroscopy : Key signals include δ 4.98 (d, J = 7.2 Hz, H-1 of β-glucoside) and δ 2.72 (s, multifidol methyl group).

Purity Assessment

Purity ≥95% is achievable via:

  • Diode Array Detection (DAD) : λ = 280 nm for phenolic groups.

  • Enzymatic Hydrolysis : β-Glucosidase treatment releases glucose, quantified by HPLC.

Challenges and Industrial Scalability

Synthetic Limitations

  • Byproduct Formation : Oligosaccharides constitute 8–15% of products, necessitating costly purification.

  • Catalyst Cost : Perfluorosulfonic acid resins, though reusable, require significant initial investment.

Natural Extraction Constraints

  • Low Natural Abundance : this compound constitutes <1.5% of Acacia mearnsii dry weight.

  • Seasonal Variability : Phytochemical yields fluctuate by 20–30% across harvest periods .

Q & A

Q. What are the primary natural sources of multifidol glucoside, and what methodologies are recommended for its isolation?

Q. How can researchers structurally characterize this compound and its derivatives?

Structural elucidation combines hydrolysis experiments, NMR (¹H, ¹³C, HSQC), and optical rotation analysis. Hydrolysis breaks glycosidic bonds to yield aglycones (e.g., 4,6-dimethylmultifidol) and monosaccharides. NMR identifies proton-carbon correlations (e.g., anomeric protons at δ 4.8–5.5 ppm for β-D-glucose), while optical rotation ([α]D values) differentiates sugar configurations .

Q. What pharmacological activities have been reported for this compound, and what in vitro models are used to assess them?

this compound exhibits anti-inflammatory properties, as demonstrated in studies using lipopolysaccharide (LPS)-induced macrophage models. Activity is concentration-dependent; at 500 µg/mL, it showed 74% inhibition in early assays, though efficacy declines sharply at lower concentrations (15% at 15.6 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from variations in experimental design, such as concentration ranges (e.g., 15.6–500 µg/mL), cell lines, or assay protocols. Systematic replication studies are recommended, with strict adherence to published methodologies (e.g., LPS-induced TNF-α suppression assays) and validation using standardized controls. Cross-lab collaborations can harmonize protocols .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices like plant extracts?

Reverse-phase HPLC with UV detection (e.g., 280 nm) or LC-MS/MS is optimal. Method development requires selecting columns (C18), gradient elution (water/acetonitrile with 0.1% formic acid), and validation parameters (linearity, LOD/LOQ). For hops, sample preparation involves solid-phase extraction to remove interfering phenolics .

Q. How can computational approaches enhance the study of this compound’s mechanism of action?

Molecular docking (e.g., AutoDock Tools 1.5.6) and dynamics simulations predict binding affinities to targets like cyclooxygenase-2 (COX-2) or DNA gyrase. In silico ADMET profiling (PreADMET, Lipinski’s Rule of Five) assesses bioavailability and toxicity, guiding in vivo experimental prioritization .

Q. What strategies are recommended for integrating mixed-methods research in this compound studies?

Combine quantitative assays (e.g., dose-response curves) with qualitative techniques like metabolomic pathway analysis. For example:

  • Quantitative: "How does this compound modulate NF-κB signaling at transcriptional vs. post-translational levels?"
  • Qualitative: "What structural features of this compound correlate with its bioactivity across diverse plant species?" Triangulate data using statistical tools (SPSS, R) and thematic analysis .

Q. How can researchers address the stability challenges of this compound in formulation studies?

Stability studies should evaluate temperature, pH, and light exposure using accelerated degradation models. Spectrophotometry (e.g., Trinder assay) monitors glucose release as a degradation marker. Lyophilization or nanoencapsulation improves shelf-life, with characterization via DSC and XRD .

Methodological Best Practices

  • Experimental Design: Define concentration ranges and controls explicitly to ensure reproducibility .
  • Data Reporting: Include raw data (e.g., absolute activity values) alongside derived metrics (e.g., IC₅₀) and statistical methods (ANOVA, t-tests) .
  • Structural Validation: Publish full NMR assignments (chemical shifts, coupling constants) and chromatograms to enable peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Multifidol glucoside
Reactant of Route 2
Multifidol glucoside

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